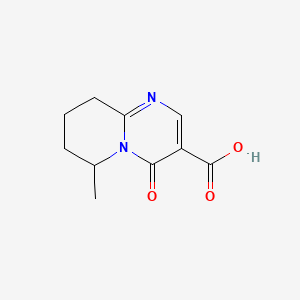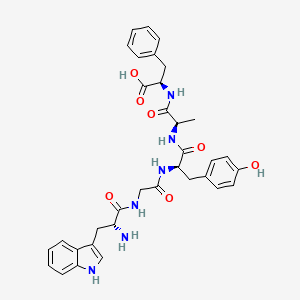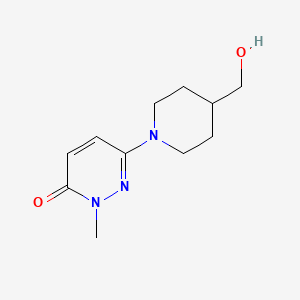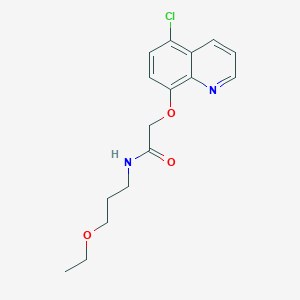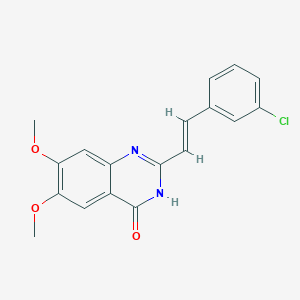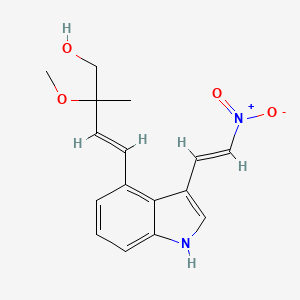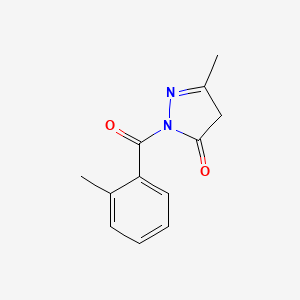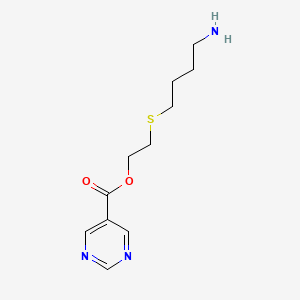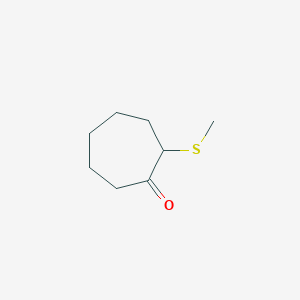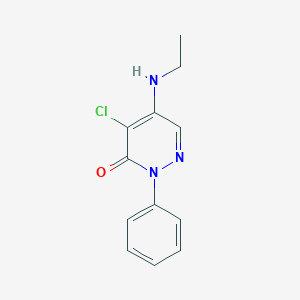
3(2H)-Pyridazinone, 4-chloro-5-(ethylamino)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the fourth position, an ethylamino group at the fifth position, and a phenyl group at the second position on the pyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-phenylpyridazin-3(2H)-one.
Ethylation: The 4-chloro-2-phenylpyridazin-3(2H)-one is then reacted with ethylamine under controlled conditions to introduce the ethylamino group at the fifth position.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. A catalyst such as palladium on carbon may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agricultural Science: It is studied for its herbicidal and pesticidal properties.
Material Science: It is used in the synthesis of novel polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one: Similar structure but with a dimethylamino group instead of an ethylamino group.
4-Chloro-5-(methylamino)-2-phenylpyridazin-3(2H)-one: Similar structure but with a methylamino group.
Uniqueness
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its solubility and reactivity compared to its methyl and dimethyl analogs.
Propiedades
Número CAS |
3707-27-5 |
|---|---|
Fórmula molecular |
C12H12ClN3O |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
4-chloro-5-(ethylamino)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C12H12ClN3O/c1-2-14-10-8-15-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3 |
Clave InChI |
LWHGOMAVGFRIIC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





